Superior FtsZ Bundling Induction: A Direct Head-to-Head Comparison with 3-Methoxybenzamide
2,6-Difluoro-3-hydroxybenzamide (DFMBA) is significantly more potent at inducing the bundling of the essential bacterial cell division protein FtsZ compared to its non-fluorinated analog, 3-methoxybenzamide. In a direct comparative assay, DFMBA induced large Bs-FtsZ bundles at concentrations ranging from 1-4 mM, while 3-methoxybenzamide required a much higher concentration of 20 mM to achieve a similar effect [1].
| Evidence Dimension | Concentration required to induce Bs-FtsZ bundling in vitro |
|---|---|
| Target Compound Data | 1-4 mM |
| Comparator Or Baseline | 3-Methoxybenzamide: 20 mM |
| Quantified Difference | 5- to 20-fold higher potency for DFMBA |
| Conditions | In vitro Bs-FtsZ protein bundling assay (Bacillus subtilis FtsZ) |
Why This Matters
This quantitative difference demonstrates that the 2,6-difluoro substitution is essential for potent target engagement, making DFMBA a superior starting point for developing FtsZ-targeting antibacterial agents.
- [1] Czaplewski, L. G., et al. (2009). Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters, 19(2), 524-527. View Source
